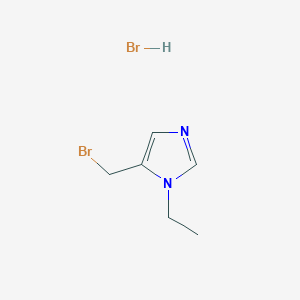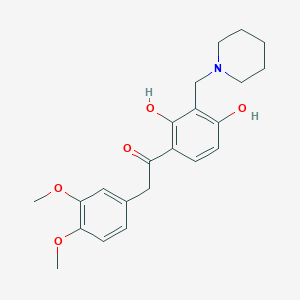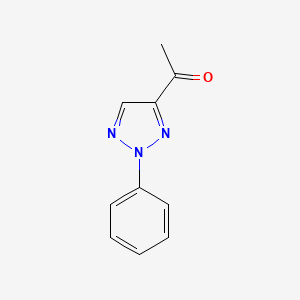![molecular formula C17H18N2O4 B2377957 diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate CAS No. 147471-14-5](/img/structure/B2377957.png)
diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is a chemical compound with the molecular formula C17H18N2O4 . It is also known as DIMM. This compound contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 aliphatic esters, and 1 Imidazole .
Molecular Structure Analysis
The molecular structure of diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate is characterized by a five-membered imidazole ring attached to a phenyl group via a methylene bridge. The phenyl group is further connected to a malonate ester .Aplicaciones Científicas De Investigación
Imidazole: A Versatile Heterocycle
Structure and Properties: Imidazole, also called 1,3-diazole, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It exhibits both acidic and basic properties due to its amphoteric nature. Imidazole is a white or colorless solid, highly soluble in water and polar solvents. Notably, it exists in two equivalent tautomeric forms because of the positive charge on either nitrogen atom .
Natural Occurrence and Core Role: Imidazole serves as the fundamental core in various natural products, including histidine, purine, histamine, and DNA-based structures. Its versatility extends to synthetic chemistry, where it plays a crucial role in drug development .
Pharmacological Activities and Applications
Antibacterial and Antimycobacterial Properties: Derivatives of 1,3-diazole exhibit antibacterial and antimycobacterial activities. Researchers have explored their potential against bacterial infections, including tuberculosis .
Anti-Inflammatory and Antitumor Effects: Imidazole-containing compounds have shown promise as anti-inflammatory agents and antitumor therapeutics. Their ability to modulate cellular pathways makes them valuable in cancer research .
Antidiabetic and Antioxidant Activities: Studies highlight the antidiabetic and antioxidant properties of imidazole derivatives. These compounds may contribute to managing oxidative stress and metabolic disorders .
Antiviral and Antipyretic Effects: Certain imidazole-based drugs exhibit antiviral activity. Additionally, they can help reduce fever (antipyretic effect) in specific contexts .
Ulcer Treatment: Imidazole-containing drugs like omeprazole and pantoprazole are widely used for treating ulcers by inhibiting gastric acid secretion .
Antiprotozoal and Antihelmintic Applications: Compounds derived from imidazole demonstrate efficacy against protozoal infections and helminthic parasites .
EGFR Inhibition (Anticancer Potential): Recent computational studies suggest that novel imidazole-based compounds could serve as potent EGFR inhibitors, holding promise for cancer therapy .
Solubility Enhancement: Imidazole-containing moieties can enhance the solubility of poorly soluble drugs, addressing a common challenge in pharmaceutical development .
Mecanismo De Acción
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The interaction with the targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could be diverse and depend on the specific biological activity of the compound.
Propiedades
IUPAC Name |
diethyl 2-[(4-imidazol-1-ylphenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)15(17(21)23-4-2)11-13-5-7-14(8-6-13)19-10-9-18-12-19/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWHYAVISGJLBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C=CN=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2377874.png)

![7-chloro-5-oxo-N-phenethyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2377879.png)


![2-[1-(3-Methylimidazole-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2377883.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)
![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)